Cas no 178696-17-8 (Ethanone,1-(2,5-difluoro-4-methylphenyl)-)
Ethanone,1-(2,5-difluoro-4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(2,5-difluoro-4-methylphenyl)-
- 1-(2,5-difluoro-4-Methylphenyl)ethanone
- 1-(2,5-difluoro-4-methylphenyl)ethan-1-one
- Ethanone, 1-(2,5-difluoro-4-methylphenyl)- (9CI)
- 178696-17-8
- SCHEMBL8257796
- AKOS018677464
- A1-07236
- AMY6194
- QQXDPAKYZUVNLU-UHFFFAOYSA-N
-
- MDL: MFCD23838563
- Inchi: 1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
- InChI Key: QQXDPAKYZUVNLU-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(=CC=1C(C)=O)F
Computed Properties
- Exact Mass: 170.05434
- Monoisotopic Mass: 170.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Ethanone,1-(2,5-difluoro-4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D631720-1g |
1-(2,5-Difluoro-4-methylphenyl)ethanone |
178696-17-8 | 95% | 1g |
$595 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1111955-1g |
1-(2,5-Difluoro-4-methylphenyl)ethanone |
178696-17-8 | 95% | 1g |
$595 | 2024-08-03 | |
| eNovation Chemicals LLC | D631720-1g |
1-(2,5-Difluoro-4-methylphenyl)ethanone |
178696-17-8 | 95% | 1g |
$595 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1111955-1g |
1-(2,5-Difluoro-4-methylphenyl)ethanone |
178696-17-8 | 95% | 1g |
$595 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1111955-1g |
1-(2,5-Difluoro-4-methylphenyl)ethanone |
178696-17-8 | 95% | 1g |
$595 | 2025-02-28 |
Ethanone,1-(2,5-difluoro-4-methylphenyl)- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethanone,1-(2,5-difluoro-4-methylphenyl)-
Ethanone,1-(2,5-difluoro-4-methylphenyl)- (CAS No. 178696-17-8): A Comprehensive Overview in Modern Chemical Research
Ethanone,1-(2,5-difluoro-4-methylphenyl)-, identified by its CAS number 178696-17-8, is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and electronic properties, has found applications in various scientific domains, including medicinal chemistry, materials science, and organic synthesis. The presence of both fluoro and methyl substituents on the aromatic ring imparts distinct reactivity and functionality, making it a valuable building block for the development of novel compounds.
The chemical structure of Ethanone,1-(2,5-difluoro-4-methylphenyl)- consists of a central ketone group (C=O) attached to a phenyl ring that is substituted with fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position. This arrangement results in a molecule with enhanced lipophilicity and electronic tunability, which are crucial factors in drug design. The fluorine atoms, in particular, play a pivotal role in modulating the pharmacokinetic properties of molecules by influencing their metabolic stability and binding affinity to biological targets.
In recent years, there has been a growing interest in the use of fluorinated aromatic compounds as pharmacophores due to their ability to improve drug efficacy and bioavailability. Ethanone derivatives have been extensively studied for their potential applications in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The fluorine atoms in this compound contribute to its resistance to enzymatic degradation, thereby extending its half-life in biological systems. This property is particularly advantageous in the development of long-acting drugs that require fewer dosing regimens.
One of the most compelling aspects of Ethanone,1-(2,5-difluoro-4-methylphenyl)- is its versatility as a synthetic intermediate. Its reactive ketone group allows for facile functionalization through various organic transformations such as nucleophilic addition reactions, condensation reactions, and oxidation processes. These reactions enable chemists to incorporate additional functional groups or alter the electronic properties of the molecule, thereby tailoring its biological activity. For instance, researchers have utilized this compound to synthesize novel heterocyclic derivatives that exhibit potent antimicrobial and anti-inflammatory effects.
The pharmaceutical industry has also explored the use of Ethanone derivatives as tools for modulating enzyme activity. Enzymes are critical targets in drug development due to their involvement in numerous biological pathways. By designing molecules that interact with specific enzymatic sites, researchers can develop drugs that either inhibit or activate these enzymes to achieve therapeutic effects. The unique combination of fluorine and methyl substituents in Ethanone derivatives makes them particularly effective at binding to enzyme active sites without causing off-target effects.
Recent advancements in computational chemistry have further enhanced the utility of Ethanone derivatives in drug discovery. Molecular modeling techniques allow researchers to predict the binding modes and affinities of these compounds with biological targets with high accuracy. This approach has accelerated the process of identifying lead compounds for further optimization. Additionally, high-throughput screening methods have been employed to rapidly test large libraries of Ethanone derivatives for their biological activity. These technologies have significantly reduced the time and cost associated with drug development.
The materials science sector has also benefited from the study of Ethanone derivatives. Their unique electronic properties make them suitable candidates for use as organic semiconductors and light-emitting diodes (OLEDs). These materials are essential components in modern electronic devices such as smartphones, televisions, and flexible displays. The incorporation of fluorine atoms into these materials enhances their stability and performance under various environmental conditions.
In conclusion, Ethanone,1-(2,5-difluoro-4-methylphenyl)- (CAS No. 178696-17-8) is a multifaceted compound with significant applications across multiple scientific disciplines. Its structural features contribute to its versatility as a synthetic intermediate and biological tool. The ongoing research into this compound highlights its potential as a key player in future advancements in pharmaceuticals and materials science. As our understanding of its properties continues to grow, it is likely that new applications for Ethanone derivatives will emerge.
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